N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
N1-Allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by an allyl group at the N1 position and a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl moiety at N2. Oxalamides are known for their diverse biological activities, including receptor modulation (e.g., umami taste receptors) and enzyme inhibition .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-9-18-16(21)17(22)19-10-8-13-6-7-15-14(12-13)5-4-11-20(15)2/h3,6-7,12H,1,4-5,8-11H2,2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGPNVOCZBPXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline derivative, followed by the introduction of the oxalamide group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The oxalamide scaffold is shared among several compounds, with variations in N-substituents dictating physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electron Effects: The tetrahydroquinoline (THQ) moiety in the target compound provides electron-rich aromaticity, akin to the pyridyl group in S336, which may facilitate π-π interactions in receptor binding. However, the absence of methoxy or pyridyl groups suggests divergent pharmacological targets.
- Molecular Weight: Patent compounds in exhibit higher molecular weights (482–564) due to extended quinoline substituents, whereas the target compound’s molecular weight remains uncharacterized, limiting solubility and bioavailability predictions .
Pharmacological Activity
- Umami Agonism : S336 demonstrates high potency at hTAS1R1/hTAS1R3 receptors (umami taste receptors) due to its pyridyl and dimethoxybenzyl groups, which stabilize receptor conformations . The target compound’s THQ-ethyl group may lack the polarity required for similar efficacy.
- Kinase Inhibition: Patent Example 2 () shows nanomolar kinase inhibition, attributed to the 4-benzyloxyphenylamino group’s ability to occupy hydrophobic kinase pockets.
Biological Activity
N1-allyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H28N4O2 |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 922012-11-1 |
The structure includes an oxalamide group linked to a tetrahydroquinoline moiety, which contributes to its biological activity. The presence of the allyl group may enhance its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Tetrahydroquinoline Moiety : This can be achieved through the reduction of quinoline derivatives.
- Alkylation : The tetrahydroquinoline derivative is alkylated using an appropriate agent to introduce the ethyl group.
- Oxalamide Formation : The alkylated compound is reacted with oxalyl chloride to form the oxalamide.
- Allylation : Finally, the oxalamide intermediate is allylated to yield the target compound.
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors in biological systems. Potential mechanisms include:
- Binding to Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may modulate receptor activity, influencing various physiological processes.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Anticancer Activity
In studies involving various cancer cell lines, compounds related to this oxalamide demonstrated promising cytotoxic effects. For instance:
- Compounds with similar structures showed selective activity against breast cancer cell lines such as MDA-MB-468 and MCF-7. These studies utilized assays like MTT to evaluate growth inhibition.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Reference Compound | MDA-MB-468 | 5.2 |
| N1-Aryl Variant | MCF-7 | 19.3 |
These results indicate that modifications in the chemical structure can significantly impact the biological activity and selectivity of the compound.
Neuroprotective Effects
There is emerging evidence suggesting that tetrahydroquinoline derivatives may exhibit neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by influencing neurotransmitter systems or reducing oxidative stress.
Case Studies and Research Findings
A variety of studies have been conducted on related compounds that provide insights into their biological activities:
- Antitumor Studies : Research has shown that certain oxalamides can inhibit tumor growth by interfering with specific signaling pathways associated with cancer proliferation.
- Neuropharmacological Research : Investigations into tetrahydroquinoline derivatives have revealed potential benefits in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with central nervous system targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
